molecular formula C12H18BrN3O B14785810 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14785810
M. Wt: 300.19 g/mol
InChI Key: IMHUMBSIWXUUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N,3-dimethylbutanamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and an amide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N,3-dimethylbutanamide typically involves the reaction of 2-bromopyridine with an appropriate amine and a butanamide derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N,3-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N,3-dimethylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, pyridine derivatives are known to interact with various proteins and enzymes, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N,3-dimethylbutanamide is unique due to its specific substitution pattern and the presence of both an amine and an amide group

Properties

Molecular Formula

C12H18BrN3O

Molecular Weight

300.19 g/mol

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C12H18BrN3O/c1-8(2)11(14)12(17)16(3)7-9-4-5-15-10(13)6-9/h4-6,8,11H,7,14H2,1-3H3

InChI Key

IMHUMBSIWXUUNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC(=NC=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.